molecular formula C4H2ClFN2O2 B6313119 5-Chloro-6-fluoropyrimidine-2,4-diol CAS No. 1858257-07-4

5-Chloro-6-fluoropyrimidine-2,4-diol

Cat. No.: B6313119
CAS No.: 1858257-07-4
M. Wt: 164.52 g/mol
InChI Key: UEQCCQQQHWNPIX-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoropyrimidine-2,4-diol is a chemical compound with significant potential in various scientific research fields. Its unique properties make it valuable in pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoropyrimidine-2,4-diol typically involves the fluorination and chlorination of pyrimidine derivatives. One common method includes the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired substitution and functionalization.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoropyrimidine-2,4-diol undergoes various chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of a chlorine or fluorine atom with a nucleophile, such as an amine or hydroxyl group.

    Oxidation and reduction: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide and tetraphenoxysilane, often in the presence of catalysts like tetra butyl ammonium fluoride.

    Oxidation and reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Chloro-6-fluoropyrimidine-2,4-diol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: The compound is utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoropyrimidine-2,4-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as thymidylate synthase and DNA topoisomerase 1, disrupting DNA synthesis and repair . This inhibition leads to cytotoxic effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.

    5-Chloro-2,4,6-trifluoropyrimidine: Used as a scaffold for synthesizing functionalized pyrimidine systems.

    2-Chloro-5-fluoropyrimidine: Utilized in the synthesis of biologically active molecules.

Uniqueness

5-Chloro-6-fluoropyrimidine-2,4-diol stands out due to its dual halogenation (chlorine and fluorine), which imparts unique reactivity and stability. This dual substitution enhances its potential for diverse applications in pharmaceuticals and material science.

Properties

IUPAC Name

5-chloro-6-fluoro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQCCQQQHWNPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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